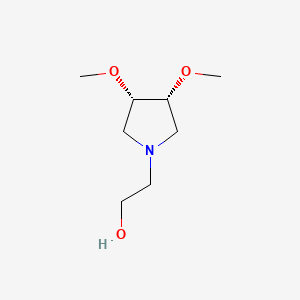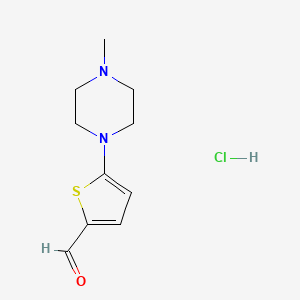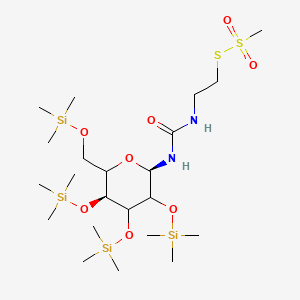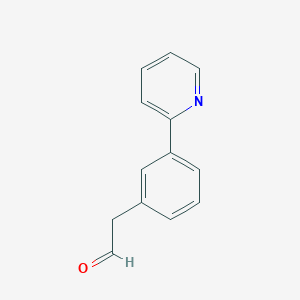
2-(3-Pyridin-2-ylphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pyridin-2-ylphenyl)acetaldehyde is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridin-2-ylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with phenylacetaldehyde under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Pyridin-2-ylphenyl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3 (nitric acid), Br2 (bromine), FeCl3 (ferric chloride)
Major Products Formed:
Oxidation: 2-(3-Pyridin-2-ylphenyl)acetic acid
Reduction: 2-(3-Pyridin-2-ylphenyl)ethanol
Substitution: 2-(3-Nitropyridin-2-ylphenyl)acetaldehyde, 2-(3-Bromopyridin-2-ylphenyl)acetaldehyde
Wissenschaftliche Forschungsanwendungen
2-(3-Pyridin-2-ylphenyl)acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-(3-Pyridin-2-ylphenyl)acetaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)acetaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.
3-(Pyridin-2-yl)benzaldehyde: Contains a benzaldehyde moiety instead of an acetaldehyde group, leading to variations in chemical behavior.
2-(Pyridin-2-yl)phenylmethanol:
Uniqueness: 2-(3-Pyridin-2-ylphenyl)acetaldehyde is unique due to its combination of a pyridine ring, phenyl group, and aldehyde moiety. This structure allows for versatile chemical modifications and interactions, making it valuable in various research fields .
Eigenschaften
Molekularformel |
C13H11NO |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-(3-pyridin-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H11NO/c15-9-7-11-4-3-5-12(10-11)13-6-1-2-8-14-13/h1-6,8-10H,7H2 |
InChI-Schlüssel |
YATGZQOYOSZIBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
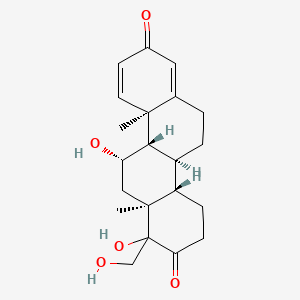
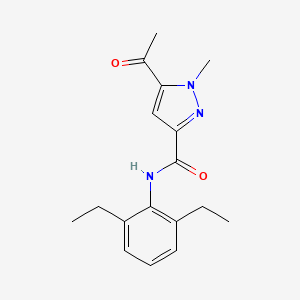
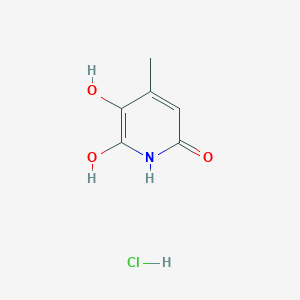

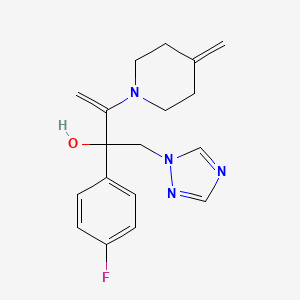
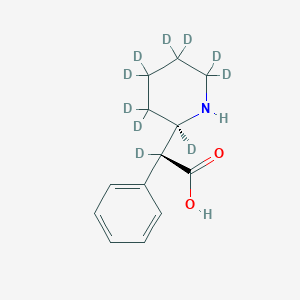

![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
